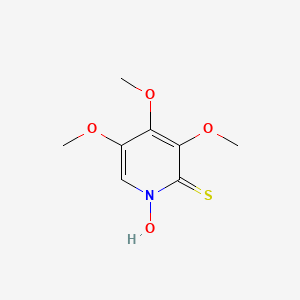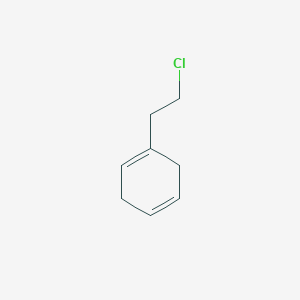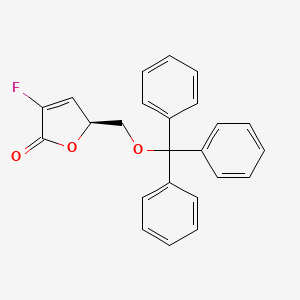
(2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a fluoro group and a trityloxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Trityloxymethyl Group: The trityloxymethyl group can be attached through a nucleophilic substitution reaction using trityl chloride and a suitable base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反応の分析
Types of Reactions
(2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furan derivatives.
科学的研究の応用
(2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity, while the trityloxymethyl group can modulate its solubility and stability. The compound may exert its effects through inhibition of enzymatic activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- (1S,2S,4R,5R)-6-butyl-4-methoxy-2-(trityloxymethyl)-3-oxa-6-azabicyclo[3.1.1]heptan-7-one
- [(2S,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(trityloxymethyl)oxolan-2-yl]boron
Uniqueness
(2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The trityloxymethyl group also provides steric hindrance and enhances the compound’s stability, making it distinct from other similar compounds.
特性
CAS番号 |
380830-02-4 |
|---|---|
分子式 |
C24H19FO3 |
分子量 |
374.4 g/mol |
IUPAC名 |
(2S)-4-fluoro-2-(trityloxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C24H19FO3/c25-22-16-21(28-23(22)26)17-27-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,21H,17H2/t21-/m0/s1 |
InChIキー |
QMPUVYYHQMOTSZ-NRFANRHFSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C=C(C(=O)O4)F |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C=C(C(=O)O4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


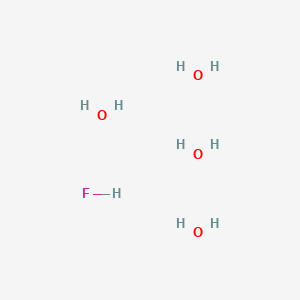
![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
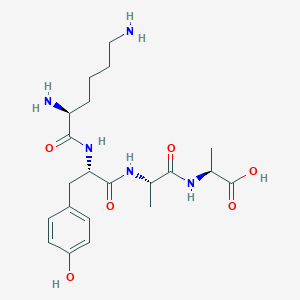
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
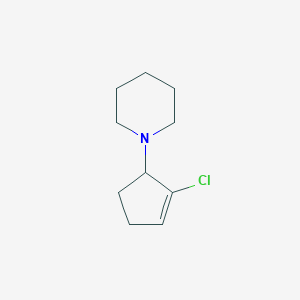
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
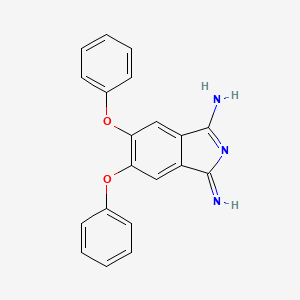
![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
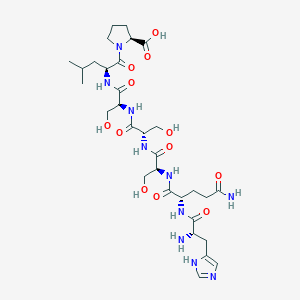
![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)
